molecular formula C13H14N2O3S B12629970 3-(1-Benzothiophen-3-yl)-L-alanylglycine CAS No. 918957-46-7

3-(1-Benzothiophen-3-yl)-L-alanylglycine

Cat. No.: B12629970
CAS No.: 918957-46-7
M. Wt: 278.33 g/mol
InChI Key: DUIFRTRHDZVNQO-JTQLQIEISA-N
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Description

3-(1-Benzothiophen-3-yl)-L-alanylglycine is a specialized dipeptide compound incorporating the benzothiophene structural motif, which has demonstrated significant relevance in pharmaceutical research and development. This compound features a unique molecular architecture that combines peptide biochemistry with the privileged benzothiophene scaffold known for its pharmacological properties. The molecular formula of the core benzothiophene-alanine structure is C11H11NO2S with a molecular weight of 221.270 g/mol . Research applications of this compound focus primarily on its potential as a building block for developing novel therapeutic agents. Benzothiophene-containing compounds have shown promising biological activities, particularly in central nervous system targeting, with several derivatives demonstrating high-affinity interactions with serotonin receptors and transporters . Specifically, related benzo[b]thiophen-3-yl derivatives have exhibited dual mechanism of action at 5-HT1A serotonin receptors and serotonin transporters with binding affinities in the nanomolar range (Ki=2.3-30 nM for 5-HT1A receptors and Ki=12-30 nM for serotonin transporters) . This pharmacological profile suggests potential applications in developing antidepressant agents with novel mechanisms of action. The compound's structural features make it valuable for studying peptide-based drug design, particularly in creating molecules that interface with biological systems through multiple interaction points. The benzothiophene moiety provides aromatic and sulfur-containing heterocyclic characteristics that can enhance binding interactions with protein targets, while the dipeptide component offers hydrogen bonding capabilities and structural flexibility important for biological recognition processes. Related structural motifs have been investigated in the context of transforming growth factor-beta (TGF-β) mimicry and other therapeutic targets . This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material using appropriate laboratory safety protocols, including personal protective equipment and proper ventilation systems.

Properties

CAS No.

918957-46-7

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

2-[[(2S)-2-amino-3-(1-benzothiophen-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C13H14N2O3S/c14-10(13(18)15-6-12(16)17)5-8-7-19-11-4-2-1-3-9(8)11/h1-4,7,10H,5-6,14H2,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

DUIFRTRHDZVNQO-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)C[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(C(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Route 1: Palladium-Catalyzed Reactions

One effective method involves a palladium-catalyzed reaction that facilitates the formation of the benzothiophene structure. This method employs sulfonyl ynamines as precursors, which undergo regioselective intramolecular hydroarylation to yield benzothiophene derivatives.

This method demonstrates high stereoselectivity and regioselectivity, crucial for synthesizing complex heterocycles like benzothiophenes.

Route 2: Photochemical Rearrangement

Another innovative approach involves photochemical rearrangement, where specific benzothiazole derivatives are exposed to light to facilitate conversion into amino-benzothiophene derivatives.

This route is particularly advantageous due to its simplicity and the mild conditions required for the transformation.

Synthesis of L-Alanylglycine

The incorporation of L-alanylglycine into the benzothiophene scaffold can be achieved through standard peptide coupling techniques. The following outlines a typical synthesis pathway for L-alanylglycine:

  • Starting Materials :

    • L-Alanine
    • Glycine
  • Coupling Method :

    • Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in a suitable solvent like DMF (dimethylformamide).
    • Reaction typically carried out at room temperature for several hours.

Summary of Findings

The following table summarizes the key preparation methods discussed:

Method Key Reagents Conditions Yield
Palladium-Catalyzed Reaction Sulfonyl ynamines, Pd(OAc)₂ Toluene, 100 °C, 18 hours Up to 35%
Photochemical Rearrangement Benzothiazole derivatives Acetonitrile, UV light, 24 hours Excellent
Peptide Coupling L-Alanine, Glycine DMF, Room temperature Variable

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzothiophen-3-yl)-L-alanylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a precursor to synthesize various derivatives that have distinct properties. It is particularly useful in the development of new materials for advanced imaging techniques, including super-resolution fluorescence microscopy. The ability to form various derivatives enhances its utility in research settings.

Biology

The biological applications of 3-(1-Benzothiophen-3-yl)-L-alanylglycine are notable, especially regarding its potential as an enzyme inhibitor. Studies have indicated that derivatives of this compound can inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine, thereby influencing various neurological processes .

Medicine

In medical research, benzothiophene derivatives, including this compound, are being explored for their therapeutic potential. These compounds have demonstrated antifungal and anti-inflammatory properties, making them candidates for further investigation in drug development . Additionally, their role as GSK-3beta inhibitors has been highlighted in cancer therapy research, showing promise in reducing cancer cell proliferation .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of various benzothiophene derivatives against acetylcholinesterase. The results indicated that certain modifications to the structure of this compound enhanced its inhibitory activity significantly. This finding suggests a pathway for developing new treatments for conditions like Alzheimer's disease where acetylcholine levels are critical .

Case Study 2: Cancer Therapy

Research focused on the effects of GSK-3beta inhibitors derived from benzothiophene structures showed significant antiproliferative activity against pancreatic cancer cell lines. The study reported that treatment with these inhibitors led to decreased expression of the X-linked inhibitor of apoptosis (XIAP), promoting apoptosis in cancer cells. This mechanism underscores the potential application of this compound derivatives in oncology .

Summary Table of Applications

Field Application Details
ChemistrySynthesis IntermediateUsed to create heterocyclic compounds like pyridines and quinolines.
BiologyEnzyme InhibitionInhibits acetylcholinesterase; impacts neurotransmission .
MedicineTherapeutic PotentialExplored for antifungal and anti-inflammatory properties; GSK-3beta inhibitors .
ImagingAdvanced Imaging TechniquesDevelopment of materials for super-resolution fluorescence microscopy.

Mechanism of Action

The mechanism of action of 3-(1-Benzothiophen-3-yl)-L-alanylglycine involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

L-Alanylglycine and Poly(L-alanylglycine)

  • Synthesis : L-Alanylglycine (H-Ala-Gly-OH) polymerizes via diphenylphosphoryl azide (DPPA) in dimethyl sulfoxide (DMSO) with triethylamine, yielding poly(L-alanylglycine) with intrinsic viscosity [η] = 0.16 (43% yield) under optimized conditions .
  • Purity : Rigorous purity checks (elemental analysis, IR spectroscopy, chromatography) confirm minimal side reactions (e.g., Curtius rearrangement) and high optical purity .

H-β-(3-Benzothienyl)-D-Ala-OH

  • Structure : This compound replaces L-alanine with D-alanine and incorporates a benzothiophene group. The D-configuration may lead to distinct stereochemical interactions and resistance to enzymatic degradation compared to the L-isomer .
  • Implications : The benzothiophene moiety could enhance π-π stacking in solid-state structures or modulate binding affinity in biological systems, though direct data on polymerization or stability are unavailable.

N-Benzoylglycylglycine and N-(3-Indoleacetyl)-glycine

  • Structural Features: N-Benzoylglycylglycine: A benzoyl-substituted dipeptide with a planar aromatic group. N-(3-Indoleacetyl)-glycine: Features an indole group, which participates in hydrogen bonding and hydrophobic interactions. Indole’s electron-rich nature may differ from benzothiophene’s sulfur-containing heterocycle in electronic properties .
  • Synthetic Pathways : Both compounds are synthesized via classical coupling methods (e.g., azide or active ester), whereas DPPA-mediated polymerization is preferred for L-alanylglycine derivatives .

Key Comparative Data

Compound Backbone Substituent Synthetic Method Yield Intrinsic Viscosity [η] Key Properties
L-Alanylglycine L-Ala-Gly None DPPA/DMSO 43% 0.16 High purity, minimal racemization
H-β-(3-Benzothienyl)-D-Ala-OH D-Ala 3-Benzothiophene Not reported N/A N/A Stereochemical stability
N-Benzoylglycylglycine Gly-Gly Benzoyl Classical coupling N/A N/A Rigid, planar aromatic group
N-(3-Indoleacetyl)-glycine Gly 3-Indoleacetyl Classical coupling N/A N/A Hydrogen-bonding capacity

Mechanistic and Functional Insights

  • Polymerization Efficiency : The DPPA method favors L-alanylglycine due to its compatibility with polar aprotic solvents (e.g., DMSO) and minimal racemization. Bulky substituents like benzothiophene may hinder azide coupling or chain elongation, necessitating tailored reaction conditions .
  • Optical Activity : Racemization risks in L-alanylglycine derivatives are mitigated by optimized DPPA protocols, but stereochemical effects of benzothiophene remain unexplored .
  • Spectroscopic Signatures : Vibrational spectra (IR, Raman) of L-alanylglycine derivatives correlate with backbone conformation and hydrogen-bonding patterns, which benzothiophene’s electron-withdrawing sulfur atom could perturb .

Biological Activity

3-(1-Benzothiophen-3-yl)-L-alanylglycine is a compound that incorporates a benzothiophene moiety, which is known for its diverse biological activities. The benzothiophene scaffold is a privileged structure in medicinal chemistry, often associated with various therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 265.35 g/mol

The presence of the benzothiophene ring contributes to its lipophilicity, which can influence its biological interactions.

The biological activity of benzothiophene derivatives, including this compound, is attributed to several mechanisms:

  • Antimicrobial Activity : Benzothiophene derivatives have shown significant antimicrobial properties against various pathogens. The mechanism often involves the disruption of bacterial cell membranes or inhibition of vital enzymes necessary for bacterial survival .
  • Anticancer Properties : Compounds with similar structures have been explored for their anticancer activities. They may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways .
  • Neuroprotective Effects : Some studies suggest that benzothiophene derivatives can modulate neuroinflammatory responses and may be beneficial in neurodegenerative diseases .

Biological Activity Data Table

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveModulation of neuroinflammation
AntidepressantPotential effects on mood regulation

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzothiophene derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Research investigating the anticancer potential of related compounds demonstrated that benzothiophene derivatives could inhibit the proliferation of several cancer cell lines. Specifically, compounds similar to this compound showed a dose-dependent decrease in cell viability, suggesting a promising avenue for cancer therapy .

Case Study 3: Neuroprotective Properties

A recent study highlighted the potential neuroprotective effects of benzothiophene derivatives in models of neurodegeneration. The compounds were shown to reduce oxidative stress markers and inflammatory cytokines, indicating their role in protecting neuronal cells from damage .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 3-(1-Benzothiophen-3-yl)-L-alanylglycine, and how can its structural integrity be confirmed?

  • Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling, with benzothiophene derivatives conjugated to the L-alanylglycine backbone. Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, 2D-COSY) and X-ray crystallography. For crystallographic refinement, SHELXL is widely used for small-molecule refinement, while OLEX2 provides an integrated workflow for structure solution and validation . Purity is further assessed via high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : Assign peaks using 1^1H and 13^13C spectra, focusing on benzothiophene proton environments and peptide backbone signals.
  • MS : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to confirm molecular weight.
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95% threshold).
    Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

  • Answer :

Method Parameters Detection Limits
HPLCRetention time, peak area ratio≥95% purity
Elemental AnalysisC, H, N, S content vs. theoretical±0.3% deviation
Thermogravimetric Analysis (TGA)Weight loss under heating (25–300°C)<5% decomposition
Stability studies should monitor degradation under light, humidity, and temperature (e.g., 4°C vs. ambient) over 1–6 months.

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental spectroscopic data be resolved?

  • Answer : Discrepancies often arise from solvent effects, crystal packing forces, or dynamic conformational changes. To address this:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) with solvent models (e.g., PCM for water).
  • Compare experimental X-ray diffraction data (via SHELXL) with DFT-optimized geometries .
  • Use statistical tools like root-mean-square deviation (RMSD) analysis for quantitative validation.

Q. What factorial design approaches optimize reaction yields for synthesizing this compound?

  • Answer : A 2k^k factorial design can identify critical parameters (e.g., temperature, pH, reagent stoichiometry):

  • Factors : Catalyst concentration (0.5–1.5 mol%), reaction time (12–24 h), solvent polarity (DMF vs. THF).
  • Response Variables : Yield (%) and enantiomeric excess (ee%).
  • Analysis : ANOVA to determine significant factors. For example, a central composite design (CCD) can refine optimal conditions after screening .

Q. How can researchers integrate this compound’s properties into broader theoretical frameworks (e.g., molecular interactions or enzymatic inhibition)?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS).
  • Experimental Validation : Compare inhibition constants (KiK_i) from enzyme assays (e.g., fluorescence polarization) with computational predictions .
  • Link findings to existing theories, such as structure-activity relationships (SAR) for benzothiophene derivatives.

Q. What strategies mitigate degradation during long-term stability studies?

  • Answer :

  • Lyophilization : Store in lyophilized form under argon to prevent oxidation.
  • Additives : Include cryoprotectants (e.g., trehalose) or antioxidants (e.g., BHT) in formulations.
  • Real-Time vs. Accelerated Testing : Use Arrhenius equation extrapolation for shelf-life prediction under accelerated conditions (40°C/75% RH).

Q. How can computational modeling validate experimental observations of this compound’s conformational flexibility?

  • Answer :

  • Metadynamics : Simulate free-energy landscapes to identify dominant conformers.
  • NMR Relaxation Studies : Measure T1T_1 and T2T_2 relaxation times to correlate with MD-predicted flexibility.
  • Cross-Validation : Overlay computed 1^1H NMR chemical shifts (via ACD/Labs) with experimental data .

Methodological Notes

  • Data Contradiction Analysis : Cross-check spectral data with NIST reference libraries and employ Bayesian statistical models to resolve outliers .
  • Software Tools : SHELX for crystallography , OLEX2 for structural visualization , and Gaussian for DFT calculations.

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